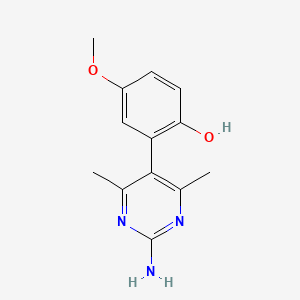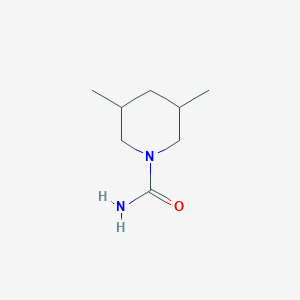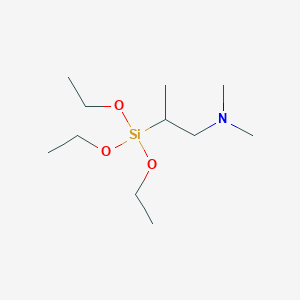![molecular formula C11H28N2O3Si B14363409 N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 95017-23-5](/img/structure/B14363409.png)
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is a versatile organosilane compound. It is known for its ability to act as a coupling agent, which enhances the adhesion between organic and inorganic materials. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(trimethoxysilyl)propylamine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles, such as alkyl halides, under mild conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amines and silanes.
Aplicaciones Científicas De Investigación
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as polymers and inorganic substrates.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability
Mecanismo De Acción
The mechanism of action of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds between the silane groups and the surface of the substrate. The amino groups can interact with various functional groups on the substrate, leading to enhanced adhesion and compatibility. The compound can also form cross-linked networks through condensation reactions, providing additional mechanical strength and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with different alkyl chain length.
Bis[3-(trimethoxysilyl)propyl]amine: Contains two silane groups, providing different cross-linking capabilities.
N-Benzyl-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Contains a benzyl group, offering different reactivity and applications
Uniqueness
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its specific combination of propyl and trimethoxysilyl groups, which provide a balance of flexibility and reactivity. This makes it particularly effective as a coupling agent and in forming stable cross-linked networks .
Propiedades
Número CAS |
95017-23-5 |
|---|---|
Fórmula molecular |
C11H28N2O3Si |
Peso molecular |
264.44 g/mol |
Nombre IUPAC |
N'-propyl-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-5-8-13(10-7-12)9-6-11-17(14-2,15-3)16-4/h5-12H2,1-4H3 |
Clave InChI |
WKVKOSKMSGIDKI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC[Si](OC)(OC)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)


![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
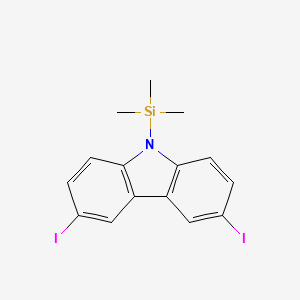
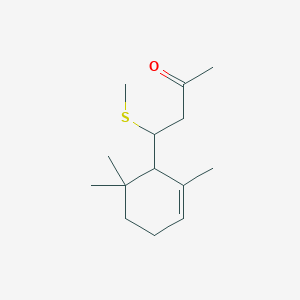
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
